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Compound of Interest

Compound Name: Disuprazole

Cat. No.: B1219562

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and
pharmacodynamic properties of dexlansoprazole, a proton pump inhibitor (PPI) utilized for the
management of acid-related gastrointestinal disorders. The information presented is intended
for researchers, scientists, and professionals involved in drug development. Please note,
"Disuprazole” is presumed to be a misspelling of "Dexlansoprazole,” and all information herein
pertains to Dexlansoprazole.

Introduction

Dexlansoprazole is the R-enantiomer of lansoprazole and is a potent inhibitor of the gastric
H+/K+-ATPase (proton pump).[1][2] It is distinguished by its unique dual delayed-release
(DDR) formulation, which is designed to prolong the plasma concentration of the drug and
enhance the duration of acid suppression.[2][3] This formulation contains two types of enteric-
coated granules that release the active ingredient at different pH levels in the small intestine,
leading to a plasma concentration profile with two distinct peaks.[1][4] This characteristic aims
to provide more consistent and sustained control of intragastric pH compared to conventional
single-release PPIs.[5]

Pharmacokinetics
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The pharmacokinetic profile of dexlansoprazole is characterized by its dual delayed-release
formulation, which results in a unique absorption pattern and sustained plasma concentrations.

Absorption

Following oral administration, the dual delayed-release formulation of dexlansoprazole leads to
a plasma concentration-time profile with two distinct peaks. The first peak typically occurs 1 to
2 hours after administration, with the second peak appearing within 4 to 5 hours.[4][5] This
dual-peak profile is a result of the sequential release of the two types of enteric-coated
granules. Approximately 25% of the dose is released in the proximal duodenum at a pH of 5.5,
while the remaining 75% is released in the more distal parts of the small intestine where the pH
IS 6.75.[2]

Studies have shown that food can affect the absorption of dexlansoprazole, with increases in
Cmax (12% to 55%) and AUC (9% to 37%) observed when administered with food. However,
these changes are not considered clinically relevant as they do not significantly impact
intragastric pH control.[1][3]

Distribution

Dexlansoprazole is highly bound to plasma proteins, with a binding range of 96% to 99% in
healthy individuals, independent of drug concentration.[1] The apparent volume of distribution
(Vz/F) after multiple doses in patients with symptomatic gastroesophageal reflux disease
(GERD) is approximately 40 L.[1]

Metabolism

Dexlansoprazole is extensively metabolized in the liver to inactive metabolites.[1][6] The
primary metabolic pathways involve oxidation and reduction, followed by sulfation,
glucuronidation, and glutathione conjugation.[1][7] The oxidative metabolism is primarily
mediated by the cytochrome P450 (CYP) isoenzymes CYP2C19 and CYP3A4.[6][8] CYP2C19
is responsible for the hydroxylation of dexlansoprazole, while CYP3A4 mediates its oxidation to
the sulfone metabolite.[6][7]

The genetic polymorphism of CYP2C19 can influence the metabolism of dexlansoprazole.
Individuals who are poor metabolizers of CYP2C19 substrates may have higher plasma
concentrations of dexlansoprazole compared to extensive metabolizers.[6][7] In extensive and

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/label/2012/022287s014lbl.pdf
https://www.tandfonline.com/doi/full/10.1185/03007990802693883
https://pmc.ncbi.nlm.nih.gov/articles/PMC4697039/
https://go.drugbank.com/drugs/DB05351
https://pmc.ncbi.nlm.nih.gov/articles/PMC4930293/
https://go.drugbank.com/drugs/DB05351
https://go.drugbank.com/drugs/DB05351
https://go.drugbank.com/drugs/DB05351
https://pubchem.ncbi.nlm.nih.gov/compound/Dexlansoprazole
https://go.drugbank.com/drugs/DB05351
https://pubmed.ncbi.nlm.nih.gov/22455762/
https://pubchem.ncbi.nlm.nih.gov/compound/Dexlansoprazole
https://synapse.patsnap.com/article/what-is-the-mechanism-of-dexlansoprazole
https://pubchem.ncbi.nlm.nih.gov/compound/Dexlansoprazole
https://pubmed.ncbi.nlm.nih.gov/22455762/
https://pubchem.ncbi.nlm.nih.gov/compound/Dexlansoprazole
https://pubmed.ncbi.nlm.nih.gov/22455762/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

intermediate metabolizers, the main plasma metabolites are 5-hydroxy dexlansoprazole and its
glucuronide conjugate. In poor metabolizers, dexlansoprazole sulfone is the major plasma
metabolite.[1]

EXxcretion

Dexlansoprazole is not excreted unchanged in the urine.[1] Following administration of
radiolabeled dexlansoprazole, approximately 50.7% of the radioactivity is recovered in the
urine and 47.6% in the feces.[1][7] The elimination half-life of dexlansoprazole is approximately
1 to 2 hours.[4]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of dexlansoprazole from
various studies.

Table 1: Pharmacokinetic Parameters of Dexlansoprazole (30 mg and 60 mg Capsules) in
Healthy Adults on Day 5

Parameter Dexlansoprazole 30 mg Dexlansoprazole 60 mg
Cmax (ng/mL) 658 1397

AUC (ng-h/mL) 3275 6529

Tmax (h) 4 4

t1/2 (h) 1.5 1.5

Data compiled from DrugBank Online.[1]

Table 2: Comparison of Pharmacokinetic Parameters of Dexlansoprazole 30 mg Orally
Disintegrating Tablet (ODT) vs. Capsule on Day 1
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Dexlansoprazole 30 mg Dexlansoprazole 30 mg
Parameter
oDT Capsule
Cmax (ng/mL) 688 647
AUCo (ng-h/mL) 3048 3212
Tmax (h) 4 5
t1/2 (h) 1.35 1.45

Data from a study comparing ODT and capsule formulations.[9]

Pharmacodynamics

The pharmacodynamic effect of dexlansoprazole is directly related to its ability to suppress

gastric acid secretion.

Mechanism of Action

Dexlansoprazole is a proton pump inhibitor that suppresses gastric acid secretion by
specifically and irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) at
the secretory surface of the gastric parietal cells.[2][4][6] By blocking the final step in gastric
acid production, dexlansoprazole inhibits both basal and stimulated acid secretion.[1][8]

Mechanism of action of Dexlansoprazole.

Pharmacodynamic Effects on Gastric pH

The primary pharmacodynamic effect of dexlansoprazole is an increase in intragastric pH.
Clinical studies have demonstrated that dexlansoprazole provides sustained control of gastric

acidity over a 24-hour period.

Table 3: Pharmacodynamic Parameters of Dexlansoprazole (30 mg and 60 mg) on Day 5
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Dexlansoprazole 30 Dexlansoprazole 60 Lansoprazole 30

Parameter
mg mg mg
Mean 24-h Intragastric
4.55 Not Reported 4.13
pH
% Time with 58% (single dose 48% (single dose
) Not Reported
Intragastric pH > 4 60mg) esomeprazole 40mg)

Data compiled from multiple studies.[2][3]

A study comparing a single 60 mg dose of dexlansoprazole with 40 mg of esomeprazole found
that dexlansoprazole resulted in a mean percentage of time with pH > 4 of 58% over 24 hours,
compared to 48% for esomeprazole.[2]

Experimental Protocols

The following sections describe the methodologies employed in key experiments to evaluate
the pharmacokinetics and pharmacodynamics of dexlansoprazole.

Pharmacokinetic Studies

Pharmacokinetic studies are typically conducted as open-label, randomized, crossover trials in
healthy adult subjects.[9] A washout period of at least 7 days is usually implemented between
treatment periods.[9] Blood samples for the determination of dexlansoprazole plasma
concentrations are collected at predefined time points before and after drug administration,
typically up to 24 hours post-dose.[9]

Plasma concentrations of dexlansoprazole are determined using a validated liquid
chromatography with tandem mass spectrometry (LC-MS/MS) method.[9][10][11] This method
offers high sensitivity and specificity. The general workflow involves:

o Sample Preparation: Plasma samples are typically prepared using solid-phase extraction or
liquid-liquid extraction to isolate the drug and remove interfering substances.[10][11] An
internal standard (e.g., a deuterated analog of the drug) is added to the samples to ensure
accuracy and precision.[10]
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o Chromatographic Separation: The extracted samples are injected into a high-performance
liquid chromatography (HPLC) system. The drug and internal standard are separated from
other components on a reversed-phase column.[11]

o Mass Spectrometric Detection: The separated compounds are then introduced into a tandem
mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM)
mode to specifically detect and quantify dexlansoprazole and the internal standard based on
their unique mass-to-charge ratios.[11]

Experimental workflow for plasma concentration analysis.

Pharmacodynamic Studies

Pharmacodynamic studies of dexlansoprazole focus on its effect on intragastric pH. These
studies often employ a similar design to pharmacokinetic studies (e.g., randomized, crossover).

El

Continuous 24-hour intragastric pH monitoring is the standard method for assessing the
pharmacodynamic effect of acid-suppressing drugs.[12] The procedure involves:

e Probe Placement: A pH-sensitive probe (e.g., a single-channel antimony probe) is inserted
through the nasal passage and positioned in the stomach.[9][12] The correct placement is
typically verified by radiographic imaging or by observing a sharp drop in pH as the probe
enters the acidic environment of the stomach.[12]

» Data Recording: The probe is connected to a portable data recorder that continuously
measures and stores the intragastric pH values over a 24-hour period.[9]

o Data Analysis: The collected pH data are analyzed to determine key pharmacodynamic
parameters, including the mean 24-hour intragastric pH and the percentage of time that the
intragastric pH remains above a certain threshold (e.g., pH > 4).[9]

Workflow for intragastric pH monitoring.

Conclusion

Dexlansoprazole, with its unique dual delayed-release formulation, exhibits a distinct
pharmacokinetic profile characterized by a prolonged plasma concentration and two absorption
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peaks. This translates to a robust and sustained pharmacodynamic effect, providing effective
24-hour control of intragastric pH. The methodologies for evaluating its pharmacokinetic and
pharmacodynamic properties are well-established, relying on sensitive bioanalytical techniques
and continuous pH monitoring. This in-depth understanding is crucial for the continued
development and optimal clinical application of dexlansoprazole and other novel acid-
suppressing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics
and Pharmacodynamics of Dexlansoprazole]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1219562#pharmacokinetics-and-
pharmacodynamics-of-disuprazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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